4-methyl-N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide
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Description
4-methyl-N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H11F3N6O3S3 and its molecular weight is 476.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is DNA, specifically the minor groove of the DNA duplex . This interaction with DNA suggests that the compound may have potential applications in the field of oncology, where DNA-targeting agents have proven highly effective .
Mode of Action
The compound interacts with its target, the DNA duplex, by binding within the minor groove . This binding results in the formation of a stable complex through a process known as static quenching . The compound has demonstrated a strong binding affinity with double-helical DNA .
Biochemical Pathways
The compound’s interaction with dna suggests that it may influence the processes of dna replication and transcription, potentially leading to downstream effects on protein synthesis and cell division .
Result of Action
The compound’s interaction with DNA results in the formation of a stable complex . This could potentially interfere with the processes of DNA replication and transcription, leading to effects at the molecular and cellular levels . .
Action Environment
The efficacy and stability of this compound may be influenced by various environmental factors. For instance, the compound’s interaction with DNA was studied at a physiological temperature of 37°C , suggesting that temperature could potentially influence its action Other factors, such as pH and the presence of other biomolecules, could also play a role
Properties
IUPAC Name |
4-methyl-N-[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N6O3S3/c1-7-11(30-24-21-7)12(26)20-13-22-23-14(29-13)28-6-10(25)19-8-2-4-9(5-3-8)27-15(16,17)18/h2-5H,6H2,1H3,(H,19,25)(H,20,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYIVDMQPYHEDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N6O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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